8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Medicinal Chemistry PROTAC Linker Design Salt Form Selection

Substituting generic spiro[4.5]decane building blocks can compromise synthetic reproducibility due to Boc regiochemistry mismatches or salt form incompatibility. The N8-Boc oxalate salt is the orthogonally protected intermediate enabling sequential functionalization of the 2,8-diaza-spiro[4.5]decane scaffold for PROTAC and medicinal chemistry workflows. • N8-Boc regiochemistry enables selective N2 elaboration while maintaining N8 protection; oxalate salt ensures room-temperature storage compatibility for extended synthetic campaigns. • Validated scaffold in oral drug candidates with oral bioavailability up to 73% and extended plasma half-life (t₁/₂β = 14.2 h in cynomolgus monkey). Supplied at ≥95% purity for reproducible SAR studies.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
CAS No. 1408074-53-2
Cat. No. B1377997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-2,8-diaza-spiro[4.5]decane oxalate
CAS1408074-53-2
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O
InChIInChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyGTKILXYGKZLXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-2,8-diaza-spiro[4.5]decane oxalate: Procurement-Grade Spirocyclic Building Block


8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is a spirocyclic heterocyclic building block featuring a 2,8-diaza-spiro[4.5]decane core scaffold with an N8-tert-butyloxycarbonyl (Boc) protecting group, supplied as an oxalate salt with molecular formula C₁₅H₂₆N₂O₆ and molecular weight 330.38 g/mol . The 2,8-diaza-spiro[4.5]decane framework constitutes a conformationally restricted piperidine-pyrrolidine spirocyclic system that has been validated as a central pharmacophoric template in multiple therapeutic discovery campaigns, including glycoprotein IIb-IIIa antagonists, soluble epoxide hydrolase (sEH) inhibitors, and prolyl hydroxylase domain-containing protein 2 (PHD2) inhibitors [1]. The compound is supplied by multiple specialty chemical vendors at purities ranging from 95% to 98% , and the N8-Boc regiochemistry provides differential orthogonal protection for sequential synthetic elaboration compared to N2-Boc or unprotected congeners .

Protection Orthogonal N8-Boc enables sequential amine functionalization
Salt form Oxalate salt supports ambient-temperature storage and handling
Supply Multi-vendor availability with documented purity consistency

8-Boc-2,8-diaza-spiro[4.5]decane oxalate: Generic Substitution Risks


Procurement of superficially similar spiro[4.5]decane building blocks without careful consideration of three critical differentiation parameters—Boc protection regiochemistry (N2- vs. N8-), salt form selection (oxalate vs. hydrochloride vs. free base), and spirocyclic ring composition (piperidine-pyrrolidine vs. alternative spiro systems)—introduces substantial risk of experimental irreproducibility and synthetic pathway disruption. The 2,8-diaza-spiro[4.5]decane scaffold has been validated as a central template across multiple therapeutic target classes with demonstrated oral bioavailability and pharmacokinetic performance [1]; however, the N8-Boc oxalate variant provides a specific orthogonal protection strategy that enables regioselective functionalization at the N2-position while maintaining N8-protection, a synthetic route that cannot be replicated with N2-Boc isomers or unprotected congeners [2]. Furthermore, salt form selection materially impacts physicochemical handling properties and solubility characteristics that affect downstream synthetic yields and reproducibility . Substitution without rigorous side-by-side validation of these three parameters may compromise synthetic outcomes, alter reaction kinetics, and invalidate established SAR hypotheses derived from literature precedent using the N8-Boc oxalate building block.

Regiochemistry mismatch
N2-Boc isomer directs first functionalization to the pyrrolidine ring, shifting the synthetic sequence and possibly altering yield or intermediate compatibility.
Salt form mismatch
Free base may require refrigerated storage (2–8°C) and light protection, complicating workflow logistics compared to the room-temperature-stable oxalate.
Protection absence
Unprotected 2,8-diaza-spiro[4.5]decane or differently protected congeners prevent sequential amine elaboration without additional protection–deprotection steps.

8-Boc-2,8-diaza-spiro[4.5]decane oxalate: Differentiation vs. Comparators


Molecular Weight & Physicochemical Profile: Oxalate vs. Free Base

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) exhibits a molecular weight of 330.38 g/mol and molecular formula C₁₅H₂₆N₂O₆ , representing a 90.04 Da increase (37.5% higher molecular weight) compared to the corresponding free base form, 8-Boc-2,8-diaza-spiro[4.5]decane (CAS 236406-39-6), which has molecular weight 240.34 g/mol and formula C₁₃H₂₄N₂O₂ . The free base form exhibits predicted boiling point of 337.0±35.0 °C and predicted density of 1.07±0.1 g/cm³ , while the oxalate salt form alters solid-state handling properties and room-temperature storage stability requirements .

Salt form mass impact
Direct head-to-head
330.38 g/mol (oxalate) vs 240.34 g/mol (free base); 37.5% mass increase
Reported salt-form property context
Solid-state handling and storage implications
Medicinal Chemistry PROTAC Linker Design Salt Form Selection

Regiochemical Differentiation: N8-Boc vs. N2-Boc Protection

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) features Boc protection exclusively at the N8-position of the piperidine ring, leaving the N2-position of the pyrrolidine ring available for regioselective functionalization . This contrasts with the regioisomeric 2-Boc-2,8-diazaspiro[4.5]decane (CAS 336191-17-4) and its hydrochloride salt (CAS 869976-20-5), which feature Boc protection at the N2-position . Both regioisomers share the identical molecular formula for the free base (C₁₃H₂₄N₂O₂) and identical predicted boiling point (337.0±35.0 °C) and vapor pressure (0.0±0.7 mmHg at 25°C) . The N8-Boc variant is specifically designated as a PROTAC linker building block for targeted protein degradation applications , whereas the N2-Boc variant is typically employed for alternative synthetic routes requiring orthogonal protection at the pyrrolidine nitrogen .

Boc regiochemistry
Direct head-to-head
N8-Boc (piperidine) vs N2-Boc (pyrrolidine); identical formula C₁₃H₂₄N₂O₂ for free bases
Regiochemistry controls synthetic route
Orthogonal functionalization order differs
PROTAC Synthesis Orthogonal Protection Strategy Regioselective Functionalization

2,8-Diazaspiro[4.5]decane Scaffold: Validated Pharmacophore & Oral Bioavailability

The 2,8-diaza-spiro[4.5]decane scaffold has been validated across multiple therapeutic target classes with quantified pharmacological performance metrics. In glycoprotein IIb-IIIa antagonist development, compound 23 (CT50728) containing this scaffold displayed inhibition of platelet aggregation with IC₅₀ values of 53 nM (citrate buffer), 110 nM (PPACK anticoagulated PRP), and 4 nM (solid-phase ELISA) [1]. The corresponding double prodrug, compound 22 (CT51464), demonstrated oral bioavailability (F%) of 33% in cynomolgus monkey, 73% in dog, and 22% in rat, with terminal half-life (t₁/₂β) of 14.2 h (cynomolgus monkey), 8.97 h (dog), and 1.81 h (rat) [1]. In soluble epoxide hydrolase (sEH) inhibition, 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives achieved oral blood pressure reduction at 30 mg/kg in spontaneously hypertensive rat models [2]. In PHD2 inhibition, a 2,8-diazaspiro[4.5]decan-1-one analogue (compound 4b) formed novel π-cation and π-π stacking interactions distinct from the canonical Arg383 salt bridge observed in all previously published PHD2-inhibitor complex structures [3].

Scaffold pharmacology
Class-level inference
Reported IC₅₀ 4–110 nM (GPIIb-IIIa), oral F% 22–73 (rat/dog/monkey), t₁/₂β up to 14.2 h; blood pressure reduction in SHR; novel PHD2 binding mode
Reported scaffold-class pharmacological context
Class-level inference; data from literature precedents
Glycoprotein IIb-IIIa Antagonists Oral Bioavailability sEH Inhibition PHD2 Inhibition

Commercial Availability and Purity Grades

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is commercially available from multiple specialty chemical vendors with documented purity specifications ranging from 95% to 98% . In contrast, the N8-Boc free base form (CAS 236406-39-6) is available from suppliers including MedChemExpress with 98.07% purity , but the free base may require refrigerated storage conditions (2-8°C with protection from light) compared to room-temperature storage for the oxalate salt form . The N2-Boc variant (CAS 336191-17-4) is available through Apollo Scientific and other specialty suppliers , but with fewer stocking vendors and longer lead times. The 8-CBZ analog (CAS 1086394-65-1) is available but with limited vendor distribution and in some cases designated as discontinued . Pricing for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (≥97% purity, 1g scale) is documented at approximately ¥1,637-2,103 (approximately $230-295 USD equivalent) [1].

Commercial supply
Direct head-to-head
≥5 vendors; purity 95–98%; 1g ~$230–295; room-temp stable
Supply chain resilience and purity context
Verify COA for specific lot
Research Chemical Procurement Purity Specification Supply Chain Availability

8-Boc-2,8-diaza-spiro[4.5]decane oxalate: Application Scenarios


PROTAC Degrader Synthesis: N8-Protection Strategy

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 1408074-53-2) is specifically designated as a PROTAC (PROteolysis TArgeting Chimera) linker building block by multiple specialty vendors including MedChemExpress and InvivoChem . The N8-Boc protection strategy enables sequential functionalization: the N2-position (pyrrolidine ring) can be elaborated first while maintaining N8-Boc protection, followed by Boc deprotection and subsequent N8-functionalization to attach E3 ligase ligands or target protein binders. This orthogonal protection approach is essential for constructing heterobifunctional PROTAC molecules where precise spatial orientation of the two binding moieties is critical for ternary complex formation and degradation efficiency. Procurement of the oxalate salt form provides room-temperature storage compatibility , reducing cold-chain logistics requirements in high-throughput PROTAC synthesis workflows.

SAR Exploration of 2,8-Diazaspiro[4.5]decane Bioactives

The 2,8-diaza-spiro[4.5]decane scaffold has demonstrated validated pharmacological performance as a central template in multiple therapeutic discovery campaigns, including glycoprotein IIb-IIIa antagonists with oral bioavailability F% of 22-73% across species and terminal half-life up to 14.2 hours [1], soluble epoxide hydrolase (sEH) inhibitors with blood pressure reduction at 30 mg/kg oral dosing in hypertensive rat models [2], and PHD2 inhibitors with novel π-cation/π-π stacking binding interactions distinct from canonical Arg383 salt bridges [3]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate serves as the key protected intermediate for systematic SAR exploration of this validated scaffold, enabling medicinal chemistry teams to diversify the N2-position while maintaining N8-protection for subsequent deprotection and functionalization. The documented purities of 95-98% across multiple vendors support reproducible SAR studies with minimal purification artifacts.

Orally Bioavailable Drug Candidates via Spirocyclic Conformational Restriction

The 2,8-diaza-spiro[4.5]decane scaffold class has been explicitly validated for oral drug development, with compound 22 (CT51464) demonstrating high oral bioavailability across species (F% = 33 in cynomolgus monkey, 73 in dog, 22 in rat) and extended plasma half-life (t₁/₂β = 14.2 h in cynomolgus monkey) [1]. This pharmacokinetic profile, attributed to the conformational restriction and favorable physicochemical properties of the spirocyclic piperidine-pyrrolidine core, supports once or twice daily administration for chronic therapy [1]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate provides the synthetic entry point for constructing orally bioavailable drug candidates within this scaffold class, with the Boc protecting group enabling controlled sequential amine functionalization and the oxalate salt providing room-temperature storage compatibility for extended synthetic campaigns .

Novel PHD2 Inhibitors with Alternative Binding Modes

Crystallographic studies of the 2,8-diazaspiro[4.5]decan-1-one series (compound 4b) in complex with PHD2 enzyme revealed a novel binding mode distinct from all previously published PHD2-inhibitor complex structures [3]. Specifically, compound 4b formed hydrogen bond and π-cation interactions with Arg322, and π-π stacking interactions with Trp389 and His313, whereas the widely reported Arg383 salt bridge observed in all prior complex structures was absent [3]. SAR studies guided by this structural information led to compound 9p with high potency and good oral pharmacokinetic profile in mice [3]. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate serves as the foundational building block for constructing 2,8-diaza-spiro[4.5]decan-1-one and related PHD2 inhibitor analogs, with the N8-Boc protection enabling regioselective elaboration to access this validated inhibitor chemotype.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
N8-Boc orthogonal protection
Regioselective N2-functionalization verification
Scaffold SAR exploration
Literature-precedented spirocyclic core
Reported target engagement and potency context review
Synthesis of orally bioavailable candidates
Spirocyclic conformational restriction
Oral exposure model validation context
PHD2 inhibitor lead optimization
Alternative binding mode (π-cation/π-π)
Crystallographic binding pose confirmation

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